molecular formula C6H5F2NOS B6234095 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde CAS No. 1784602-41-0

2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B6234095
CAS No.: 1784602-41-0
M. Wt: 177.2
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Description

2-(1,1-Difluoroethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and an aldehyde functional group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with 1,1-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by formylation using Vilsmeier-Haack reagent to introduce the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,1-Difluoroethyl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-1,3-thiazole-5-carbaldehyde is unique due to its combination of a thiazole ring, difluoroethyl group, and aldehyde functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1784602-41-0

Molecular Formula

C6H5F2NOS

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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